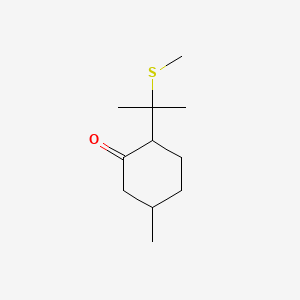
EINECS 285-906-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylformamide dimethyl acetal , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylformamide dimethyl acetal is typically synthesized through the reaction of N,N-Dimethylformamide with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of N,N-Dimethylformamide dimethyl acetal involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form and .
Substitution Reactions: It can react with nucleophiles to replace one of the methoxy groups with another functional group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired product.
Major Products Formed:
Hydrolysis: N,N-Dimethylformamide and methanol.
Substitution Reactions: Various substituted N,N-Dimethylformamide derivatives.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Scientific Research Applications
N,N-Dimethylformamide dimethyl acetal has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the N,N-Dimethylformamide group into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethylformamide dimethyl acetal exerts its effects involves its ability to act as a source of the N,N-Dimethylformamide group. This group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
N,N-Dimethylformamide: A related compound with similar reactivity but different physical properties.
N,N-Dimethylacetamide: Another similar compound used in organic synthesis.
Dimethyl Sulfoxide: Shares some solvent properties but has different chemical reactivity.
Uniqueness: N,N-Dimethylformamide dimethyl acetal is unique due to its ability to act as a versatile reagent in organic synthesis, providing a convenient source of the N,N-Dimethylformamide group. Its specific reactivity and properties make it valuable in various scientific and industrial applications.
Properties
CAS No. |
85165-49-7 |
|---|---|
Molecular Formula |
C11H20OS |
Molecular Weight |
200.34 g/mol |
IUPAC Name |
5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
HJFSNLWDUINFTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
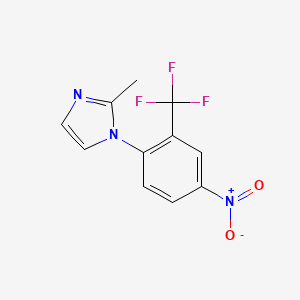
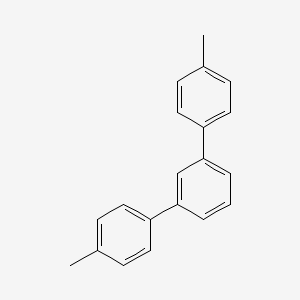
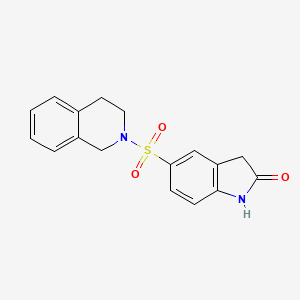
![5-Bromo-2-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B8762398.png)
![Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-](/img/structure/B8762401.png)
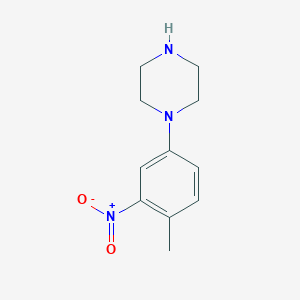
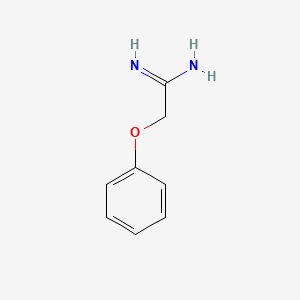
![ethyl 2-(5-amino-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B8762413.png)
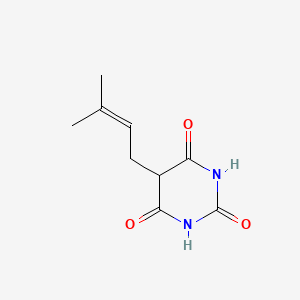
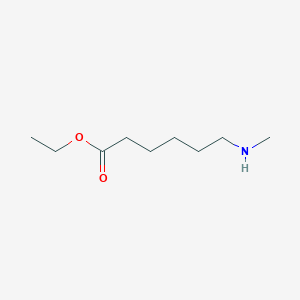
![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B8762425.png)
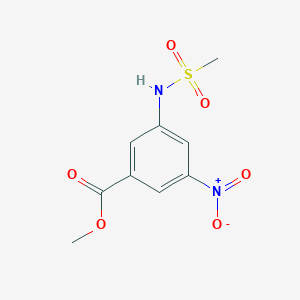
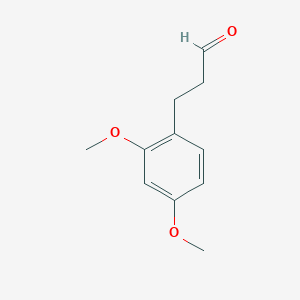
![Ethyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B8762432.png)
